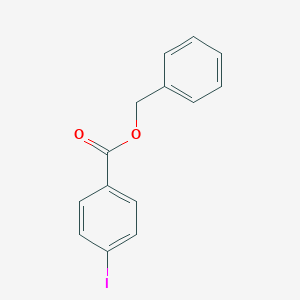

Benzyl 4-iodobenzoate

Descripción

Overview of Halogenated Benzoate (B1203000) Esters in Organic Synthesis

Halogenated benzoate esters represent a significant class of compounds in organic synthesis, characterized by a benzoate ester core substituted with one or more halogen atoms. The identity and position of the halogen—be it fluorine, chlorine, bromine, or iodine—profoundly influence the molecule's electronic landscape and reactivity. These compounds are frequently employed as versatile precursors in cross-coupling reactions, which are pivotal for forging new carbon-carbon and carbon-heteroatom bonds. For instance, they are key substrates in well-established catalytic cycles like the Suzuki, Heck, and Sonogashira reactions. The halogen atom serves as a reactive handle that can be readily displaced or transformed, enabling the synthesis of a diverse array of functionalized molecules. In some cases, the introduction of a halogenated benzoyl group has been shown to enhance the biological activity of parent compounds. researchgate.net

Significance of the Benzyl (B1604629) Ester Moiety in Molecular Design

The benzyl ester group is a widely utilized protecting group for carboxylic acids in the field of organic synthesis. thieme-connect.comwikipedia.orglibretexts.org Its prevalence stems from its stability across a broad spectrum of reaction conditions and the relative ease of its removal through catalytic hydrogenolysis. thieme-connect.comwikipedia.orglibretexts.org This protecting group can be cleaved under mild conditions, often with high selectivity in the presence of other reducible functional groups. thieme-connect.com Beyond its role in protection, the benzyl ester can influence the substrate's affinity and specificity in enzymatic reactions, thereby broadening the scope of chemoenzymatic polymerization. acs.org In the structure of Benzyl 4-iodobenzoate (B1621894), the benzyl ester safeguards the carboxylic acid functionality, allowing for selective chemical transformations to be performed on the iodo-substituted aromatic ring.

The Role of Iodine as a Functional Group in Synthetic Strategies

Among the halogens, iodine possesses unique characteristics that make it a particularly useful functional group in synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group in various reactions. This feature is exploited in numerous cross-coupling reactions where the iodine atom is substituted. rsc.orgrsc.orgqtanalytics.in Iodine-mediated reactions are diverse and include tandem oxidation, cross-coupling, and cyclization processes. qtanalytics.in Specifically, the iodine atom in aryl iodides like Benzyl 4-iodobenzoate is an active participant in palladium-catalyzed reactions such as the Sonogashira coupling, which is used to form carbon-carbon triple bonds. mdpi.com The use of hypervalent iodine reagents as oxidants in coupling reactions has also gained prominence. frontiersin.org

Emerging Research Trajectories for this compound

Current research continues to uncover new applications for this compound and related structures. It serves as a key building block in the synthesis of complex molecules, including those with potential biological activity. For instance, derivatives of iodinated benzoates are used in the preparation of novel inhibitors for enzymes implicated in disease, such as Wip1 phosphatase. nih.gov Furthermore, iodinated aromatic compounds are precursors for radiolabeled molecules used in medical imaging and diagnostics. nih.gov The electrochemical properties of iodobenzoate esters are also being explored, with studies investigating their reduction and coupling reactions in aqueous media. psu.edu These emerging areas of research underscore the continued importance of this compound as a versatile tool in organic synthesis.

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The content is structured to detail its chemical properties and applications within contemporary research, adhering strictly to the specified outline. The objective is to deliver a thorough and scientifically accurate account of its significance in organic synthesis.

Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 136618-42-3 | sigmaaldrich.comaccelachem.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₁₁IO₂ | sigmaaldrich.comechemi.comambeed.com |

| Molecular Weight | 338.14 g/mol | accelachem.comambeed.com |

| Boiling Point | 397.6 ± 25.0 °C (Predicted) | echemi.com |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) | echemi.com |

Interactive Data Table: Synthesis of this compound

A common laboratory synthesis of this compound involves the esterification of 4-iodobenzoic acid.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference |

| 4-Iodobenzoic acid | Benzyl bromide | Potassium carbonate | DMF | This compound | 86% | echemi.com |

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSYFJWOCVCQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623943 | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136618-42-3 | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Benzyl 4 Iodobenzoate

Esterification Approaches

Esterification represents a direct and fundamental approach to the synthesis of Benzyl (B1604629) 4-iodobenzoate (B1621894). This involves the reaction of 4-iodobenzoic acid with benzyl alcohol, typically in the presence of a catalyst to facilitate the removal of a water molecule.

Direct Esterification of 4-iodobenzoic acid with Benzyl Alcohol

The direct esterification, often referred to as Fischer-Speier esterification, is a common method for preparing esters. The reaction involves heating a carboxylic acid and an alcohol with an acid catalyst. In the context of Benzyl 4-iodobenzoate synthesis, this would involve the reaction of 4-iodobenzoic acid with benzyl alcohol. nih.gov

The esterification of 4-iodobenzoic acid with benzyl alcohol can be effectively catalyzed by strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the 4-iodobenzoic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water is typically removed, often by azeotropic distillation with a suitable solvent like toluene (B28343) or xylene. A similar process is employed in the synthesis of benzyl 4-hydroxybenzoate, where 4-hydroxybenzoic acid and benzyl alcohol are heated in the presence of a catalyst and a water-carrying agent. google.com

| Reactants | Catalyst | Conditions | Product |

| 4-iodobenzoic acid | Sulfuric acid or p-toluenesulfonic acid | Heating in a solvent with water removal | This compound |

| Benzyl alcohol |

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed for the synthesis of this compound, typically starting from a more readily available ester of 4-iodobenzoic acid, such as methyl 4-iodobenzoate. The reaction involves treating the starting ester with benzyl alcohol in the presence of a catalyst. This approach is particularly useful when the starting ester is more volatile than the product, allowing for its removal by distillation to drive the reaction to completion. For example, the transesterification of methyl benzoate (B1203000) with benzyl alcohol is a known process to produce benzyl benzoate. google.com A similar strategy can be applied to methyl 4-iodobenzoate. The reaction can be catalyzed by both acids and bases, or by specific organometallic compounds. A highly efficient transesterification of β-keto esters with various alcohols, including benzyl alcohol, has been demonstrated using silica-supported boric acid as a heterogeneous catalyst under solvent-free conditions. nih.gov

| Starting Ester | Alcohol | Catalyst | Conditions | Product |

| Methyl 4-iodobenzoate | Benzyl alcohol | Acid or Base catalyst | Heating, removal of methanol (B129727) | This compound |

Synthesis via Acylation Reactions

Acylation reactions provide a powerful and often high-yielding route to esters. This involves the reaction of an acylating agent derived from 4-iodobenzoic acid with benzyl alcohol.

A highly effective method for the synthesis of this compound is the reaction of 4-iodobenzoyl chloride with benzyl alcohol. 4-iodobenzoyl chloride is a commercially available acyl halide that is highly reactive towards nucleophiles like alcohols. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, thereby preventing it from protonating the benzyl alcohol and deactivating it as a nucleophile. This method is generally fast and proceeds under mild conditions, often providing high yields of the desired ester. The reaction of benzoyl chloride with alcohols in the presence of pyridine is a standard procedure in organic synthesis. researchgate.net

| Acyl Halide | Alcohol | Base | Conditions | Product |

| 4-iodobenzoyl chloride | Benzyl alcohol | Pyridine or triethylamine | Mild conditions, typically at or below room temperature | This compound |

Halogenation and Iodination Protocols

An alternative synthetic approach to this compound could involve the introduction of the iodine atom at a later stage of the synthesis, for instance, by direct iodination of benzyl benzoate. Aromatic iodination can be achieved using various reagents. One method involves the use of iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. This allows for the iodination of deactivated arenes, and the resulting mixture is then treated with a reducing agent like sodium sulfite (B76179) to yield the iodinated product. nih.gov Electrophilic iodination of arenes can also be carried out using N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid. organic-chemistry.org However, the regioselectivity of such a reaction on benzyl benzoate would need to be carefully controlled to favor substitution at the 4-position of the benzoate ring. The ester group is a deactivating group and a meta-director, which would make direct iodination at the para-position challenging.

A more plausible route involving halogenation would be a two-step process. First, the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol. Second, the introduction of the iodine atom onto the aromatic ring of the benzoic acid moiety. However, direct electrophilic iodination of the benzoate ring would likely be difficult due to the deactivating nature of the ester group.

A different strategy could involve the halogenation of toluene to form a benzyl halide, which can then react with a salt of 4-iodobenzoic acid. However, this falls under the category of esterification via alkylation rather than direct halogenation of a pre-formed ester.

Regioselective Iodination of Benzoate Precursors

Direct regioselective iodination of a benzyl benzoate precursor is one possible, though less common, synthetic route. The primary challenge lies in controlling the position of iodination on the benzene (B151609) ring and avoiding side reactions on the benzyl group. A more controlled and widely practiced approach involves the synthesis and iodination of the benzoic acid precursor first.

A key precursor, 4-iodobenzoic acid, can be prepared in a laboratory setting through the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate. wikipedia.org This method ensures the iodine atom is correctly positioned at the para- (4-) position of the benzene ring. Once 4-iodobenzoic acid is synthesized, it serves as a crucial intermediate for the introduction of the benzyl moiety, as detailed in section 2.3.2.

Halex (Halogen Exchange) Reactions

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, represent another potential strategy for synthesizing iodinated aromatic compounds. In principle, this would involve the displacement of another halogen, such as bromine or chlorine, from the 4-position of a corresponding benzyl halobenzoate with an iodide salt. The success of this reaction is driven by the differential solubility of the resulting metal halide salt in the reaction solvent. While a viable synthetic strategy for many organic halides, specific examples detailing the synthesis of this compound via a Halex reaction are not prominently featured in available literature. The reactivity of aryl halides in nucleophilic substitution reactions is generally lower than that of alkyl halides, often requiring catalysts or harsh reaction conditions.

Advanced Synthetic Transformations Leading to this compound Derivatives

More complex and alternative synthetic routes provide access not only to this compound but also to a range of related derivatives. These methods highlight the versatility of organic synthesis in constructing specific molecular architectures.

Synthesis of Related Iodobenzoates (e.g., Methyl 4-iodobenzoate)

The synthesis of related esters, such as Methyl 4-iodobenzoate, provides a well-documented blueprint for the types of reactions applicable to this class of compounds. Methyl 4-iodobenzoate is commonly prepared through the Fischer esterification of 4-iodobenzoic acid with methanol. wikipedia.orgwikipedia.org This acid-catalyzed reaction is a direct and efficient method for converting the carboxylic acid into its corresponding methyl ester. wikipedia.orgwikipedia.org The aryl-iodide group in Methyl 4-iodobenzoate is stable under these conditions and can be used in subsequent coupling reactions, such as the Sonogashira coupling. wikipedia.org

Table 1: Properties of Methyl 4-iodobenzoate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₇IO₂ | wikipedia.orgnih.gov |

| Molar Mass | 262.04 g/mol | nih.gov |

| Appearance | White solid | wikipedia.org |

| Melting Point | 112-116 °C | |

| CAS Number | 619-44-3 | wikipedia.orgnih.gov |

Introduction of the Benzyl Moiety onto Iodinated Benzoate Scaffolds

The most direct and common synthesis of this compound involves the esterification of 4-iodobenzoic acid with benzyl alcohol. This reaction is analogous to the Fischer esterification used for the methyl ester. An alternative approach is the reaction of a 4-iodobenzoate salt, such as sodium or potassium 4-iodobenzoate, with a benzyl halide like benzyl bromide or benzyl chloride in a nucleophilic substitution reaction.

A similar synthetic strategy has been successfully employed for the preparation of Benzyl 4-hydroxybenzoate, where 4-hydroxybenzoic acid is heated with benzyl alcohol in the presence of a catalyst such as dibutyltin (B87310) oxide or tetraisopropoxy titanium. google.com This demonstrates the feasibility and effectiveness of introducing the benzyl group onto a pre-functionalized benzoic acid scaffold.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative to traditional chemical synthesis, often providing milder reaction conditions and unique reactivity. The synthesis of compounds related to this compound has been explored using electrochemical techniques. For instance, nickel-catalyzed electroreductive cross-coupling reactions of aryl halides have been developed, which can form new carbon-carbon bonds. thieme-connect.de Electrolyses of related compounds like ethyl 4-iodobenzoate have been performed in aqueous media, demonstrating that electroreductive processes can be applied to this class of molecules. researchgate.net These approaches highlight the potential for using electrochemistry to either synthesize the this compound backbone or to further functionalize it.

A key aspect of the electrochemical behavior of aryl halides like this compound is the dissociation of the carbon-halogen bond. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making it particularly susceptible to cleavage. thieme.com

During electroreduction, the aryl iodide molecule accepts an electron to form a radical anion. Experimental and theoretical studies on related halogenated compounds show that the carbon-halogen bond dissociates following this electron uptake. researchgate.net This electroreductive cleavage of the C-I bond is a fundamental step that can lead to the formation of aryl radicals. These reactive intermediates can then be trapped by hydrogen atom donors or participate in coupling reactions. The energy required for this bond cleavage, known as the bond dissociation energy (BDE), is a critical factor in determining the molecule's reactivity in these processes. rsc.orgnih.gov

Mechanistic Insights into Electrochemical Reduction

The electrochemical reduction of aryl halides, including iodinated aromatic compounds like this compound, typically proceeds through a stepwise mechanism involving electron transfer and bond cleavage. The process is generally understood to follow an ECE (Electron transfer-Chemical reaction-Electron transfer) pathway. researchgate.netsoton.ac.uk

The initial step is the transfer of a single electron to the aromatic ring, forming a radical anion. In the case of this compound, the electron is accepted into the lowest unoccupied molecular orbital (LUMO) of the molecule. This radical anion is a transient species. The subsequent and crucial step is the cleavage of the carbon-iodine (C-I) bond. This bond dissociation is a fast chemical reaction that results in the formation of a benzyl 4-benzoyl radical and an iodide ion. soton.ac.uk

The newly formed aryl radical can then undergo a second electron transfer, reducing it to an anion. This anionic species is subsequently protonated by a proton source in the reaction medium, such as residual water or the solvent itself, to yield the final, de-iodinated product, benzyl benzoate. acs.org In the absence of a suitable proton source, the aryl radical could potentially undergo other reactions, such as dimerization or reaction with the electrode material, though reduction and protonation are common outcomes.

The general mechanism can be summarized as follows:

First Electron Transfer (E): I-C₆H₄-COOCH₂C₆H₅ + e⁻ → [I-C₆H₄-COOCH₂C₆H₅]•⁻ (Radical anion formation)

Chemical Reaction (C): [I-C₆H₄-COOCH₂C₆H₅]•⁻ → •C₆H₄-COOCH₂C₆H₅ + I⁻ (C-I bond cleavage)

Second Electron Transfer (E): •C₆H₄-COOCH₂C₆H₅ + e⁻ → [C₆H₄-COOCH₂C₆H₅]⁻ (Anion formation)

Protonation: [C₆H₄-COOCH₂C₆H₅]⁻ + H⁺ → C₆H₅-COOCH₂C₆H₅ (Formation of benzyl benzoate)

Table 1: Postulated Intermediates in the Electrochemical Reduction of this compound

| Step | Intermediate Species | Description |

| 1 | This compound radical anion | Formed upon the initial single-electron transfer to the parent molecule. |

| 2 | Benzyl 4-benzoyl radical | Formed after the cleavage of the carbon-iodine bond. |

| 3 | Benzyl 4-benzoyl anion | Formed upon the second electron transfer to the aryl radical. |

| 4 | Benzyl benzoate | The final product after protonation of the anion. |

Mechanistic Investigations of Reactions Involving Benzyl 4 Iodobenzoate

Carbon-Carbon Bond Forming Reactions

The formation of a carbon-carbon (C-C) bond is a fundamental transformation in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. nih.govorganic-chemistry.org Benzyl (B1604629) 4-iodobenzoate (B1621894), with its reactive carbon-iodine bond, serves as an important building block in this context. Its utility is most prominently demonstrated in cross-coupling reactions, which provide a powerful means to connect different organic fragments. nih.govmit.edu

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. researchgate.net These methods have become indispensable in both academic research and industrial processes for their efficiency and functional group tolerance. uni-muenchen.de Benzyl 4-iodobenzoate is an ideal aryl halide partner for these transformations due to the high reactivity of the C-I bond.

Palladium catalysts are preeminent in facilitating cross-coupling reactions, a distinction recognized by the 2010 Nobel Prize in Chemistry. nih.gov These catalysts mediate the coupling of organohalides with a wide variety of organometallic reagents. nih.gov The ester functionality in this compound is generally stable under these conditions, allowing for the selective activation of the carbon-iodine bond to form a new C-C bond. researchgate.netthieme-connect.com The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org The reaction is valued for the low toxicity of the boron reagents and its compatibility with a broad range of functional groups. libretexts.org While direct studies on this compound are specific, extensive research on its close analog, methyl 4-iodobenzoate, demonstrates the reactivity of the 4-iodobenzoate scaffold. For instance, in the development of synthetic strategies for biologically relevant molecules, methyl 4-iodobenzoate has been successfully coupled with resin-bound boronic acids. rsc.org Similarly, robust methods have been developed for the Suzuki-Miyaura coupling of stable glycal boronates with methyl 4-iodobenzoate, showcasing the reaction's utility in creating complex C-glycosyl compounds. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodobenzoate Esters

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl 4-iodobenzoate | Resin-bound Phenylboronic Acid | Pd₂(dba)₃ / P(o-tolyl)₃ | K₂CO₃ | DMF | Microwave, 150 °C, 10 min | Methyl 4-phenylbenzoate (on resin) | High Conversion | rsc.org |

| Methyl 4-iodobenzoate | D-Glucal-1-boronate | Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | 33 °C, 48 h | C-1 Aryl Glycal | 94% | researchgate.net |

| Ethyl 4-iodobenzoate | Phenylboronic acid | [AllylPdCl]₂ / dppb | Cs₂CO₃ | Toluene (B28343) | 90 °C | Ethyl 4-phenylbenzoate | High Conversion | nih.gov |

The Stille coupling involves the reaction of an organotin compound with an organic halide catalyzed by palladium. msu.edu A key advantage of this reaction is the stability of organotin reagents to air and moisture. libretexts.org The 4-iodobenzoate moiety has been shown to be an effective electrophile in Stille couplings. In a key step toward the total synthesis of Isohericenone J, a protected derivative of methyl 4-iodobenzoate was coupled with an organotin reagent. sci-hub.se Optimization of this reaction highlighted the importance of the palladium source and additives like lithium chloride (LiCl) to facilitate the coupling. sci-hub.se The reaction proceeds even with complex substrates, demonstrating its versatility. msu.edusci-hub.se

Table 2: Stille Coupling Involving an Iodobenzoate Derivative

| Aryl Halide | Organotin Reagent | Catalyst | Additive | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-iodo-3-methoxy-5-(methoxymethoxy)benzoate | (E,E)-Farnesyl-tributylstannane | Pd₂(dba)₃ | LiCl, AsPh₃ | THF | Reflux | 75% | sci-hub.se |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. organic-chemistry.orgnih.gov A crucial feature of this reaction is the activation of the relatively inert carbon-silicon bond, typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org The reaction of methyl 4-iodobenzoate with various aryl(triethoxy)silanes has been used as a model system to optimize Hiyama coupling conditions. rsc.org These studies found that a combination of a palladium catalyst, a copper(I) co-catalyst, and an aqueous base solution provided excellent yields of the biaryl products. rsc.org The reaction tolerates a range of functional groups and has been applied to more complex substrates, such as 1-benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one, a structural analog relevant to this compound. rsc.org

Table 3: Optimization of Hiyama Coupling using Methyl 4-iodobenzoate

| Aryl Halide | Organosilane | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-iodobenzoate | (3-Methoxyphenyl)triethoxysilane | Pd(OAc)₂, CuI | K₃PO₄ (aq) | DMF | 100 °C, 20 h | 93% | rsc.org |

| Methyl 4-iodobenzoate | Triethoxy(phenyl)silane | Pd(OAc)₂, CuI | K₃PO₄ (aq) | DMF | 100 °C, 20 h | 95% | rsc.org |

| 1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one | Triethoxy(4-methoxyphenyl)silane | Pd(OAc)₂, CuI | K₃PO₄ (aq) | DMF | 100 °C, 20 h | 68% | rsc.org |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including those involving this compound, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Oxidative Addition : The catalytic cycle begins with the reaction of the low-valent Pd(0) catalyst with the aryl halide (Ar-I), in this case, this compound. The palladium atom inserts itself into the carbon-iodine bond, forming a high-valent Pd(II) complex (Ar-Pd-I). This step is typically fast for aryl iodides. uni-muenchen.demit.edu

Transmetalation : The organopalladium(II) complex then reacts with the organometallic coupling partner (R-M, where M can be B, Sn, Si, etc.). The organic group 'R' is transferred from its metal to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-R). nih.gov The mechanism of this step can be complex and is often the rate-determining step. For Hiyama couplings, activation of the organosilane by a base or fluoride is necessary to form a hypervalent silicate, which facilitates the transfer of the organic group to the palladium center. nih.govorganic-chemistry.org

Reductive Elimination : In the final step, the two organic groups (Ar and R) on the diorganopalladium(II) complex are coupled together, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govmit.edu This step requires the two organic groups to be positioned cis to each other on the palladium center. libretexts.org

Kinetic studies on related systems, such as the cross-coupling of ethyl 4-iodobenzoate, have provided deeper insights. For example, in some organosilane couplings, a Brønsted base can form an alkali metal silanolate that attacks the palladium complex, leading to a palladium-silanolate intermediate prior to reductive elimination. nih.gov This illustrates that while the general cycle holds, the specific intermediates and pathways can vary depending on the reactants, ligands, and conditions used. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling

Radical Reactions and Mechanisms

Radical reactions offer a complementary approach to traditional ionic reactions for bond formation. numberanalytics.com These reactions involve intermediates with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. ucalgary.camasterorganicchemistry.com this compound can participate in radical reactions, either as a precursor to a radical species or as a substrate that reacts with a radical.

The cleavage of the carbon-iodine bond in haloaromatic radical anions can be a key step in these processes. researchgate.net The nature of this cleavage can be either a simple decay mechanism or an intramolecular electron transfer. researchgate.net

Radical scavenging experiments are a common technique used to probe the involvement of radical intermediates in a reaction mechanism. nih.gov In these experiments, a known radical scavenger, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. mpg.de If the reaction is inhibited or if a trapped adduct of the scavenger and the proposed radical intermediate is observed, it provides strong evidence for a radical pathway. For example, in the reduction of methyl 4-iodobenzoate, the use of TEMPO as a radical trapping agent led to the detection of the trapped TEMPO-adduct, confirming an aryl radical-mediated mechanism. mpg.de

The choice of radical precursor can significantly influence the course of a radical reaction. rsc.org Various functional groups can serve as precursors to radical species under different conditions. For example, alcohols can be converted to oxalates, which then undergo radical decarboxylation. rsc.org Carboxylic acids and potassium alkyl trifluoroborate salts are also common radical precursors in metallaphotoredox reactions. acs.org In the context of reactions involving this compound, the aryl iodide moiety itself can act as a radical precursor under photoredox conditions. researchgate.net The reaction of ethyl 4-iodobenzoate with an organoindium reagent was shown to be influenced by the ligand on the palladium catalyst, suggesting that the formation of the radical intermediate is a key step. researchgate.net

Cyclization Reactions

Cyclization reactions are fundamental transformations for the construction of cyclic molecules. This compound can be a substrate in cyclization reactions that proceed through various mechanisms, including radical and transition-metal-catalyzed pathways.

Radical cyclization reactions often involve the generation of a radical that then adds to an unsaturated bond within the same molecule. nih.gov For instance, an aryl radical generated from an aryl iodide can undergo intramolecular addition to an alkene or alkyne, leading to the formation of a new ring. nih.gov

Transition-metal-catalyzed cyclization reactions can proceed through different mechanistic manifolds. In a nickel-catalyzed ring-opening/cyclization cascade, the reaction is proposed to begin with the oxidative addition of an organo iodide to a Ni(0) species, followed by migratory insertion of a bicyclic alkene and subsequent rearrangement and cyclization steps. beilstein-journals.org In another example, a copper-catalyzed cascade reaction involving a trifluoromethyl radical addition and cyclization was used for the synthesis of fused tetrahydrobenzodiazepin-3-ones. rsc.org The mechanism involves the reduction of an ortho-iodobenzoate to form a radical that adds to an unsaturated bond, followed by intramolecular radical addition to an azide (B81097) group and subsequent cyclization. rsc.org

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. This compound, with its reactive carbon-iodine bond, serves as a key substrate in these transformations.

Etherification Processes

The Ullmann condensation, a classic method for forming diaryl ethers, traditionally involves the coupling of aryl halides with phenols. nih.govunion.edu The mechanism of this copper-catalyzed reaction has been a subject of extensive study. rug.nl While historically requiring harsh conditions, modern methods have broadened the scope and applicability of this reaction. union.eduorganic-chemistry.org

The generally accepted catalytic cycle for the Ullmann ether synthesis involves a Cu(I) species as the active catalyst. rug.nl The process is initiated by the reaction of the nucleophile (an alcohol or phenol) with the Cu(I) catalyst. This is followed by the oxidative addition of the aryl halide, like this compound, to the copper complex. union.edu Several mechanistic pathways have been proposed for the activation of the aryl halide, including oxidative addition to form a Cu(III) intermediate followed by reductive elimination, sigma bond metathesis, or the formation of a π-complex. rug.nl

Recent advancements have focused on developing more efficient and milder conditions for these etherification reactions. For instance, the use of palladium catalysts in conjunction with specific ligands has been shown to be effective for the etherification of aryl halides with alcohols. nih.gov Additionally, ligand-free copper-catalyzed systems have been developed, offering a simpler and more economical approach. researchgate.netmdpi.com The choice of base and solvent can also significantly influence the reaction outcome. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Etherification of Aryl Halides

| Catalyst System | Nucleophile | Key Features |

| Copper(I) salt | Phenols, Alcohols | Traditional method, often requires high temperatures. nih.govunion.edu |

| Palladium with AdBippyPhos ligand | Primary Alcohols | Effective for coupling with various aryl halides. nih.gov |

| Ligand-free Copper Iodide | Alcohols, Phenols | Simple and efficient method. researchgate.netmdpi.com |

| Iron Pentacarbonyl | Thiols, Alcohols, Amines | Couples sp3-hybridized halides with soft nucleophiles. nih.gov |

Hydrodehalogenation Mechanisms

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a significant reaction, often observed as a competing pathway in palladium-catalyzed cross-coupling reactions. rsc.org The mechanism of this reaction has been investigated using various techniques, including electrospray ionization mass spectrometry (ESI-MS). rsc.orgnih.govuvic.carsc.org

A commonly proposed mechanism for the palladium-catalyzed hydrodehalogenation of aryl iodides involves the oxidative addition of the aryl halide to a Pd(0) complex. rsc.org This is followed by a series of steps that can vary depending on the reaction conditions. In the presence of a solvent like methanol (B129727), the halide ligand can be displaced by methoxide, which then undergoes β-hydride elimination to form formaldehyde (B43269) and a palladium-hydride species. Reductive elimination of the aryl group and the hydride then yields the hydrodehalogenated product and regenerates the Pd(0) catalyst. rsc.org

Studies have shown that the rate of hydrodehalogenation is influenced by several factors. A strong primary kinetic isotope effect observed when using deuterated methanol (CD3OD) suggests that deprotonation plays a crucial role in the mechanism. rsc.orgnih.govuvic.carsc.org The nature of the halogen also affects the reaction rate, with the ease of removal generally following the trend I < Br < Cl in terms of selectivity, though the speed of removal can be the opposite. nih.govacs.org The presence of iodide ions can decelerate the reaction by suppressing the dissociation of the iodide ligand from the palladium complex. rsc.org Furthermore, the adsorption of the iodoarene and the in situ generated iodide ion onto the catalyst surface can impact the catalytic activity, particularly with Pd/C catalysts. researchgate.netnih.gov

Oxidation Reactions

Oxidation reactions are fundamental in organic synthesis for introducing oxygen-containing functional groups. The benzyl ether moiety within a molecule related to this compound can be selectively oxidized to an ester.

Selective Oxidation Pathways (e.g., of Benzyl Ethers to Esters)

The selective oxidation of benzyl ethers to the corresponding benzoate (B1203000) esters is a valuable transformation, as the benzyl group is a common protecting group for alcohols. siu.edu This conversion allows the benzyl group to function as a latent benzoate that can be unmasked under specific conditions. siu.edu

Various reagents and methods have been developed for this purpose. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and its derivatives, have proven to be mild and selective oxidizing agents. siu.edu A proposed mechanism for the oxidation of benzyl ethers with a modified, water-soluble IBX (mIBX) involves a two-step single electron transfer (SET) process. The reaction is thought to be initiated by a hydrogen atom abstraction from the benzylic position, forming a radical intermediate. siu.edu

Another approach utilizes N-bromosuccinimide (NBS) to selectively afford either aromatic aldehydes or methyl esters from benzyl methyl ethers by controlling the stoichiometry of NBS and the reaction temperature. nih.gov The formation of the ester proceeds through a dibrominated intermediate which is subsequently hydrolyzed. nih.gov

Catalytic Oxidation Mechanisms

Catalytic methods offer a more efficient and environmentally friendly alternative to stoichiometric oxidants. Copper-based catalysts have been employed for the selective oxidation of benzyl ethers. For example, a composite material of cuprous oxide and carbon nitride (Cu2O/C3N4) has been shown to effectively catalyze the oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) and oxygen from the air as co-oxidants. nih.govrsc.orgresearchgate.net

The proposed mechanism suggests a synergistic role between TBHP and aerial oxygen. researchgate.net The reaction can proceed through the formation of a benzyl peroxy-radical, which then leads to the final benzoate product. researchgate.net The use of such catalytic systems significantly reduces the amount of oxidant required, making the process more sustainable. nih.govrsc.orgresearchgate.net Other catalytic systems, such as those based on manganese oxides, have also been developed for the oxidation of benzylic ethers to esters. nih.gov

Table 2: Conditions for Selective Oxidation of Benzyl Ethers

| Reagent/Catalyst | Oxidant(s) | Key Mechanistic Feature | Product(s) |

| Modified IBX (mIBX) | - | Single Electron Transfer (SET) | Benzoate Esters, Benzaldehydes siu.edu |

| N-Bromosuccinimide (NBS) | - | Formation of mono- or di-brominated intermediates | Aromatic Aldehydes or Methyl Esters nih.gov |

| Cu2O/C3N4 | TBHP, O2 | Synergistic co-oxidation | Benzoates nih.govrsc.orgresearchgate.net |

Electrochemical Reaction Mechanisms

Electrochemical methods provide a powerful and sustainable approach for driving chemical reactions, including those involving aryl halides like this compound. These methods can generate reactive intermediates such as aryl radicals under mild conditions. beilstein-journals.org

The electrochemical reduction of aryl iodides at a cathode can initiate a variety of transformations. A common mechanistic pathway involves a single-electron transfer to the aryl iodide to form a radical anion. pku.edu.cn This radical anion can then undergo cleavage of the carbon-iodine bond to generate an aryl radical. beilstein-journals.orgpku.edu.cn

The fate of the generated aryl radical depends on the reaction conditions and the presence of other reagents. In the absence of a trapping agent, the radical can be further reduced to an anion, leading to hydrodehalogenation. beilstein-journals.org However, by employing redox mediators, the aryl radical can be intercepted to participate in various coupling reactions. beilstein-journals.org For instance, in electrochemical borylation, the aryl radical reacts with a boron source to form the corresponding arylboronic ester. pku.edu.cn

Electrochemical methods have also been applied to the reductive homocoupling of benzyl halides in aqueous media. psu.eduresearchgate.net The mechanism is believed to involve a radical coupling pathway occurring within droplets of the organic halide or at their surface. psu.eduresearchgate.net The efficiency of these electrochemical reactions can be influenced by factors such as the electrode material, the solvent system, and the presence of light, which can sometimes play a synergistic role. beilstein-journals.org

Electron Uptake and Carbon-Halogen Bond Dissociation

The reactivity of this compound in various chemical transformations is fundamentally influenced by the characteristics of its carbon-iodine (C-I) bond. Mechanistic studies, particularly on related aryl halides, illuminate the process of electron uptake and subsequent carbon-halogen bond dissociation. The electrochemical reduction of organic halides, such as ethyl 4-iodobenzoate, provides a valuable model for understanding this process. psu.edu This reduction is initiated by the transfer of an electron to the molecule, forming a radical anion intermediate. researchgate.net

The thermodynamics of the C-I bond cleavage are also a critical aspect. The bond dissociation enthalpy (BDE) for the carbon-halogen bond in benzyl halides has been estimated through thermochemical measurements. rsc.org Theoretical studies on substituted benzyl halides indicate that substituents on the phenyl ring have a small effect on the carbon-halogen bond dissociation enthalpies. canada.ca

Research into the electrochemical reduction of ethyl 4-iodobenzoate highlights the key variables in the process. The following table summarizes experimental findings.

Table 1: Electrochemical Reduction of Ethyl 4-iodobenzoate in Water

| Entry | Cathode Material | Anode Material | Conversion of Iodide (%) | Faradaic Yield (%) | Primary Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Carbon Cloth | Sacrificial Aluminum Rod | 10 | Low | 2e- reduction product | psu.edu |

| 2 | Silver Grid | Sacrificial Aluminum Rod | 10 | Higher than Carbon | 2e- reduction product | psu.edu |

These studies collectively suggest that the reduction of this compound would proceed via an initial electron uptake to form a radical anion, followed by the dissociation of the relatively weak carbon-iodine bond to produce a benzoyl radical intermediate. This intermediate can then engage in subsequent reaction steps, depending on the specific reaction conditions.

Electro-Polymerization Pathways

Information regarding the specific electro-polymerization pathways of this compound is not extensively documented in available research. Electropolymerization typically requires monomers that can form conductive polymer chains through repeated coupling reactions, a process common for compounds like pyrroles, thiophenes, anilines, and hydroquinones. mdpi.comnih.govdiva-portal.org The process generally involves the electrochemical oxidation or reduction of the monomer to form radical species that subsequently couple to form oligomers and then polymers, which may deposit on the electrode surface. unimore.it The structure of this compound does not inherently lend itself to typical electropolymerization mechanisms seen with common electroactive monomers. While the carbon-iodine bond can be electrochemically reduced, this typically leads to dimerization or other coupling products rather than a long-chain polymer. psu.edu

Applications of Benzyl 4 Iodobenzoate As a Synthetic Intermediate

Building Block in Organic Synthesis

As a stable, crystalline solid, Benzyl (B1604629) 4-iodobenzoate (B1621894) is a highly effective component in multi-step organic synthesis, enabling the construction of diverse and complex molecular frameworks.

The chemical structure of Benzyl 4-iodobenzoate makes it an ideal starting material for creating a wide array of substituted aromatic compounds. The iodine atom on the benzene (B151609) ring is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. researchgate.netacs.orgresearchgate.net These reactions allow for the attachment of various organic fragments, leading to the formation of biaryl compounds and other complex structures. For example, methyl 4-iodobenzoate, a closely related compound, is effectively used in Suzuki-Miyaura coupling reactions to produce biaryl derivatives with high yields. researchgate.net

The benzyl ester portion of the molecule serves as a robust protecting group for the carboxylic acid functionality. This group is stable under the conditions of many coupling reactions but can be selectively removed later in a synthetic sequence, typically through hydrogenolysis. dokumen.pub This deprotection step reveals the carboxylic acid, which can then participate in further reactions, such as amide bond formation. This strategic use of the benzyl group allows for the sequential and controlled construction of multifaceted molecules.

Table 1: Representative Coupling Reactions with Iodobenzoate Scaffolds

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (example) | Product Type | Yield (example) | Reference |

| Suzuki-Miyaura | Methyl 4-iodobenzoate | Phenylboronic Acid | TbPo-Pd(II) | Biphenyl-4-carboxylic acid methyl ester | 94.6% | researchgate.net |

| Suzuki-Miyaura | 1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one | Resin-bound Boronic Acid | Pd(OAc)₂/SPhos | 4-Biaryl-β-lactam derivative | 76% | rsc.orgrsc.org |

| Heck Coupling | Iodobenzene (B50100) | Styrene | Pd(OAc)₂ / Et₃N | Stilbene | >95% | acs.org |

| Nickel-Catalyzed | Ethyl 4-iodobenzoate | Benzylmanganese Chloride | NiCl₂·DME | Ethyl 4-benzylbenzoate | 71% | thieme-connect.comuni-muenchen.de |

This compound and its derivatives are instrumental in the total synthesis of complex natural products. A notable example is its use in constructing the aromatic core of Calicheamicin γ1I, a potent antitumor antibiotic. scite.airesearchgate.net In this synthesis, a substituted benzyl iodobenzoate derivative serves as a key fragment of the molecule's intricate structure. scite.airesearchgate.net The benzyl group is chosen specifically because it can be removed under mild hydrogenolysis conditions without affecting other sensitive parts of the molecule, a critical consideration in the late stages of a complex synthesis. dokumen.pubgoogle.comresearchgate.net This highlights the strategic advantage of using the benzyl ester over other esters, like the methyl ester, which would require harsher conditions for removal. researchgate.net

Radiolabeling and Imaging Agents

The iodobenzoate scaffold is fundamental to the development of agents for nuclear medicine, where a radioactive isotope of iodine is attached to a targeting molecule for diagnostic imaging or therapy.

A significant application of the iodobenzoate structure is in the synthesis of radio-iodination agents, which are used to label proteins and peptides. duke.edu Direct radioiodination of proteins can lead to instability and loss of the radioisotope in vivo. To overcome this, bifunctional chelating agents or prosthetic groups are used. N-succinimidyl 4-iodobenzoate (SIB) and its derivatives are prominent examples of such prosthetic groups. researchgate.net

One of the most effective agents is N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB). capes.gov.brspringernature.com This molecule is synthesized from a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate, which is itself built upon a benzoate (B1203000) framework. duke.eduresearchgate.net The SGMIB molecule is first labeled with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) and then conjugated to a protein or peptide via its N-succinimidyl ester group, which reacts with amine groups (like lysine (B10760008) residues) on the biomolecule. researchgate.netresearchgate.net This method provides a stable link between the radioiodine and the protein, preventing premature dehalogenation in the body. nih.gov The presence of the positively charged guanidinomethyl group on [*I]SGMIB helps to ensure that after the labeled protein is internalized and broken down by a target cell, the small, charged, radiolabeled fragments are trapped inside, enhancing the imaging signal or therapeutic effect. researchgate.netresearchgate.net

Radiolabeled molecules, or radiotracers, that bind to specific receptors in the body are vital tools for non-invasively studying disease states with imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). mdpi.com The iodobenzoate core is a component of several such radiotracers.

While a direct tracer for the Muscarinic M2 receptor based on this compound is not prominently documented, the closely related compound 3-quinuclidinyl-4-iodobenzilate (B1210733) (QNB) has been labeled with Iodine-123 to create [¹²³I]IQNB. nih.gov This tracer has been successfully used with SPECT to image the distribution of muscarinic acetylcholine (B1216132) receptors (which include the M2 subtype) in the human brain, providing insights into conditions like Alzheimer's disease. nih.gov Furthermore, other iodobenzoate esters, such as N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate, have been developed and validated as effective radiotracers for imaging another key enzyme in the cholinergic system, butyrylcholinesterase (BChE), which is also implicated in Alzheimer's disease. researchgate.net These examples demonstrate the utility of the 4-iodobenzoate scaffold in creating radiotracers for imaging crucial components of the central nervous system.

Before a radiolabeled compound can be used for imaging, it must undergo rigorous evaluation both in laboratory settings (in vitro) and in living organisms (in vivo).

In Vitro Evaluation: This stage assesses the fundamental properties of the radiotracer. For protein- and peptide-based agents, this includes confirming their stability in human serum and their ability to bind specifically to their target cells. For example, the stapled peptide [*I]SIB-VIP116, labeled using an iodobenzoate prosthetic group, was evaluated for its binding affinity (IC₅₀) to its target protein MDM2 using a fluorescence polarization assay. The labeled peptide showed high uptake and specificity in SJSA-1 tumor cells. duke.edu

In Vivo Evaluation: This involves studying the biodistribution of the radiolabeled compound in animal models. Researchers inject the tracer and measure its accumulation in various organs and the target tumor over time, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govnih.gov These studies are crucial for determining the tracer's ability to reach its target while clearing from non-target tissues, which is essential for obtaining clear images. For instance, the biodistribution of an anti-HER2 Affibody labeled with ¹²⁵I using a 4-iodobenzoate linker was compared to its ⁹⁹ᵐTc-labeled counterpart in mice with ovarian carcinoma xenografts. snmjournals.org The study found that the radioiodinated Affibody provided more favorable tumor-to-nontumor ratios. snmjournals.org Similarly, studies with [I]SIB-VIP116 in mice with SJSA-1 xenografts showed a peak tumor uptake of 2.19 ± 0.56 %ID/g at 2 hours post-injection and demonstrated good metabolic stability. duke.edu

Table 2: In Vitro and In Vivo Data for Representative Iodobenzoate-Labeled Compounds

| Compound | Target | In Vitro Assay / Result | In Vivo Model | Peak Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |

| [I]SIB-VIP116 | MDM2 | IC₅₀ = 6.3 nM | SJSA-1 Xenograft Mice | 2.19 ± 0.56 at 2h | 0.26 at 2h | duke.edu |

| [¹¹¹In]-ABY-025 Affibody | HER2 | Specific binding to DU-145 cells | DU-145 Xenograft Mice | 7.1 ± 0.8 at 6h | 47 ± 13 at 6h | nih.gov |

| [¹²⁵I]-p-iodobenzoate-ABY-025 Affibody | HER2 | Specific binding to DU-145 cells | DU-145 Xenograft Mice | ~4.0 at 6h | ~1.5 at 6h | nih.gov |

| [¹²⁵I]-His₆-(ZHER2:4)₂ Affibody | HER2 | Specific binding to SK-OV-3 cells | SK-OV-3 Xenograft Mice | 2.3 at 4h | >1 at 4h | snmjournals.org |

Table of Mentioned Compounds

| Compound Name |

| This compound |

| N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) |

| N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate |

| Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |

| Calicheamicin γ1I |

| Methyl 4-iodobenzoate |

| Suzuki-Miyaura |

| Heck |

| N-succinimidyl 4-iodobenzoate (SIB) |

| 3-quinuclidinyl-4-iodobenzilate (QNB) |

| [¹²³I]IQNB |

| N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate |

| [*I]SIB-VIP116 |

| [¹¹¹In]-ABY-025 Affibody |

| [¹²⁵I]-p-iodobenzoate-ABY-025 Affibody |

| [¹²⁵I]-His₆-(ZHER2:4)₂ Affibody |

| [⁹⁹ᵐTc]-His₆-(ZHER2:4)₂ Affibody |

| 1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one |

| Ethyl 4-iodobenzoate |

| Benzylmanganese Chloride |

| Iodobenzene |

| Styrene |

| Phenylboronic Acid |

in the Synthesis of Biologically Active Compounds

The utility of this compound as a precursor for biologically significant molecules is primarily linked to the reactivity of its carbon-iodine bond. This bond serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the construction of complex molecular architectures from simpler precursors. wikipedia.orgmdpi.com

Derivatives with Potential Pharmacological Activities

This compound and its close analogs are instrumental in synthesizing novel compounds with therapeutic potential. The biaryl motif, a common feature in many pharmaceuticals, is readily accessed through Suzuki-Miyaura coupling reactions where an aryl iodide, such as this compound, is coupled with an arylboronic acid. nih.govrsc.orgrsc.org This methodology has been applied to generate libraries of compounds for drug discovery, including potential cholesterol absorption inhibitors and agents active against Methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgrsc.org

The Heck reaction provides another avenue for derivatization. In a key step for the synthesis of the anti-asthma drug Singulair™, a related compound, methyl 2-iodobenzoate (B1229623), is coupled with an allylic alcohol, demonstrating the power of this reaction in creating complex pharmaceutical ingredients. rug.nl Similarly, Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been employed using derivatives of this compound. mdpi.com This reaction was used to synthesize Twisted Intercalating Nucleic Acids (TINA), where an intercalating molecule is attached to an oligonucleotide via a linker derived from (S)-1-(4,4'-dimethoxytriphenylmethyloxy)-3-(4-iodo-benzyloxy)-propan-2-ol. nih.gov These modified nucleic acids show remarkable ability to stabilize specific DNA structures like Hoogsteen-type triplexes. nih.gov

The following table summarizes palladium-catalyzed reactions where iodobenzoate esters serve as key starting materials for pharmacologically relevant structures.

| Reaction Type | Reactants | Catalyst System (Example) | Product Class | Potential Application | Reference |

| Suzuki-Miyaura | Aryl Iodide (e.g., Methyl 4-iodobenzoate) & Arylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Biaryl Compounds | General Pharmaceutical Scaffolds | nih.gov |

| Suzuki-Miyaura | Immobilized Boronic Acid & 1-Benzyl-4-(4-iodophenyl)-3-phenoxyazetidin-2-one | Pd(PPh₃)₄ / CsF | 4-Biaryl-β-lactams | Cholesterol Absorption Inhibitors, Anti-MRSA | rsc.org |

| Heck Reaction | Methyl 2-iodobenzoate & Allylic alcohol | Pd(OAc)₂ / Et₃N | Substituted Ketone | Synthesis of Singulair™ | rug.nl |

| Sonogashira Coupling | CPG-supported 3-(4-iodo-benzyloxy)-propan-2-ol derivative & Ethynylpyrene | Pd(PPh₃)₄ / CuI | Twisted Intercalating Nucleic Acids (TINA) | DNA structure stabilization, Diagnostics | nih.gov |

Intermediates for Natural Product Synthesis (e.g., Calicheamicin γ1I aromatic constituent)

This compound is a superior intermediate for the total synthesis of complex natural products, most notably the aromatic core of Calicheamicin γ1I. Calicheamicin γ1I is a potent antitumor antibiotic with a unique mode of action. nbinno.com Its structure includes a complex aromatic unit, specifically a polysubstituted benzoate.

In the synthesis of this core, researchers have prepared Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. nbinno.comresearchgate.netrsc.org The use of a benzyl ester in this intermediate is a strategic choice over a simpler methyl ester. The benzyl group can be readily removed in a later synthetic step by mild hydrogenation. This deprotection method is orthogonal to many other protecting groups, particularly those used on carbohydrate moieties that are often coupled to the aromatic core in the full natural product synthesis. This avoids harsh conditions like saponification, which could compromise the integrity of the rest of the molecule. nbinno.com The synthesis of this key intermediate begins with readily available materials and elaborates them into the fully substituted aromatic ring, with the benzyl ester providing a crucial advantage for the subsequent steps toward the complete natural product. nbinno.comrsc.org

Applications of this compound in Polymer Chemistry and Materials Science

In materials science, this compound serves as a valuable building block for high-performance polymers and functional materials. Its rigid aromatic core and reactive iodo-group enable its incorporation into a variety of material architectures.

Monomer in Polymerization Processes

While not typically used in chain-growth polymerization, the difunctional nature of this compound makes it a suitable monomer for polycondensation reactions. gdckulgam.edu.inmelscience.com In these step-growth polymerizations, the carbon-iodine bond and the ester group (or the carboxylic acid after hydrolysis) can act as reactive sites.

Palladium-catalyzed cross-coupling reactions are particularly effective for creating all-aromatic polymers. For instance, in a Sonogashira polymerization, a di-iodinated monomer can be reacted with a di-alkyne. A related process uses methyl 4-iodobenzoate as a comonomer with acetylene (B1199291) in a palladium-catalyzed reaction to produce a liquid crystalline polymer. researchgate.net This demonstrates that the 4-iodobenzoate unit can be effectively polymerized through step-growth mechanisms to create rigid-rod polymers, many of which exhibit useful thermal and liquid crystalline properties.

Scaffolds for Functional Materials

The rigid structure of the benzyl benzoate group combined with the versatile reactivity of the iodo-substituent makes this compound an excellent scaffold for a range of functional materials.

Liquid Crystals: The elongated, rigid shape of benzyl benzoate derivatives is a common structural motif in calamitic (rod-shaped) liquid crystals. tubitak.gov.tr The synthesis of these materials often involves Suzuki coupling reactions to link aromatic rings together. For example, methyl 4-iodobenzoate has been coupled with substituted phenylboronic acids to create the central biphenyl (B1667301) core of bent-shaped liquid crystals. beilstein-journals.org The resulting materials exhibit mesophases that are of interest for display technologies and optical sensors. tubitak.gov.trchemrxiv.org

Functional Polymers: this compound can be used to functionalize existing polymers. In one application, macroporous polymer monoliths (PolyHIPEs) made from poly(4-vinylbenzyl chloride-co-divinylbenzene) were post-modified with 4-iodobenzoate. univie.ac.atresearchgate.net This introduced a reactive handle onto the polymer support, which was then used to anchor palladium catalysts for use in Suzuki cross-coupling reactions, showcasing the creation of a functional catalytic material. univie.ac.atresearchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes and organic "linkers" or "struts". wikipedia.org Dicarboxylic acids are common linkers, and the this compound structure is a direct precursor to such linkers. The synthesis of linkers for the highly stable UiO-67 MOF involves the Suzuki coupling of substituted methyl 4-iodobenzoates to form biphenyl-4,4'-dicarboxylic acid derivatives. uio.norsc.org These linkers are then reacted with zirconium salts to build the final porous framework, which has applications in gas storage and catalysis. uio.nogoogle.com

Catalysis and Ligand Design

This compound and its simpler analog, methyl 4-iodobenzoate, play a significant role in the field of catalysis, both as a benchmark substrate for reaction development and as a structural foundation for creating new ligands.

The C-I bond is highly reactive in oxidative addition to palladium(0), the first step in many cross-coupling catalytic cycles. wikipedia.org Consequently, iodobenzoates are frequently used as model substrates to test the efficiency and scope of new catalytic systems for reactions like the Heck, Suzuki, and Sonogashira couplings. rsc.orgacs.orgrsc.org

Beyond its use as a substrate, the 4-iodobenzoate scaffold is a valuable starting point for ligand design. A ligand is a molecule that binds to a metal center, modulating its catalytic activity and selectivity. rsc.org The iodo-group serves as a convenient attachment point for introducing coordinating moieties (e.g., phosphines, N-heterocycles) via cross-coupling reactions. This allows for the synthesis of new, potentially more effective ligands. For example, polymeric phosphine (B1218219) ligands have been developed whose catalytic performance was evaluated using methyl 4-iodobenzoate as the substrate in Negishi and Sonogashira reactions, demonstrating the synergy between the substrate and the development of new catalytic tools. acs.org This approach allows chemists to systematically modify the electronic and steric properties of a ligand by building it upon a common, readily available scaffold like this compound.

Precursors for Ligands in Transition Metal Catalysis

This compound is a valuable synthetic intermediate in the development of custom ligands for transition metal catalysis. Its utility stems from the presence of a carbon-iodine (C–I) bond on the aromatic ring, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures from simpler precursors. The aryl iodide moiety is a favored reaction partner due to its high reactivity in oxidative addition to a low-valent transition metal center, such as Pd(0), which is often the initial step in a catalytic cycle.

The general strategy involves using the this compound scaffold and replacing the iodine atom with a variety of functional groups through cross-coupling. These introduced groups typically contain donor atoms (e.g., phosphorus, nitrogen, oxygen) that can coordinate to a metal center, thereby forming the final ligand. The benzyl ester group can be retained in the final ligand structure or subsequently cleaved if a carboxylic acid functionality is desired. This modular approach allows for the systematic synthesis of a library of ligands with fine-tuned steric and electronic properties. The ability to control these properties is crucial for optimizing the performance of a transition metal catalyst in a specific chemical transformation. nih.gov

Research into palladium-catalyzed cross-coupling reactions demonstrates the versatility of aryl iodides, including structures analogous to this compound, in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov For instance, studies on ethyl 4-iodobenzoate have shown successful coupling with organoindium reagents in the presence of a palladium catalyst and a suitable ligand to generate 2-aryl-2,3-alkadienoates. researchgate.net Similarly, the coupling of aryl iodides with organosilanols, activated by a base, provides a powerful method for creating new C-C bonds under mild conditions. nih.gov These established methodologies are directly applicable to this compound for the construction of potential ligand frameworks.

A representative transformation is the Suzuki-Miyaura coupling, where an organoboron reagent is coupled with an organohalide. By reacting this compound with a boronic acid containing a phosphine group (a common coordinating group in ligands), a phosphine-functionalized biaryl ligand precursor can be synthesized.

Table 1: Representative Suzuki-Miyaura Coupling for Ligand Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Description |

| This compound | (4-(diphenylphosphino)phenyl)boronic acid | Pd(PPh₃)₄ | Benzyl 4'-(diphenylphosphino)-[1,1'-biphenyl]-4-carboxylate | This reaction creates a biaryl structure incorporating a triphenylphosphine (B44618) moiety, a classic coordinating group for transition metals like palladium, rhodium, and nickel. |

Furthermore, the Heck reaction, which couples the aryl iodide with an alkene, can be employed to introduce vinyl groups that can be further functionalized. The Buchwald-Hartwig amination allows for the direct introduction of nitrogen-based functionalities, which are crucial components of many important classes of ligands, such as those used in asymmetric catalysis. acs.org

The research findings below, adapted from studies on similar aryl iodide substrates, illustrate the conditions under which this compound could be functionalized to create ligand precursors. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. researchgate.net

Table 2: Research Findings on Cross-Coupling Reactions of Aryl Iodobenzoates

| Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reaction Type | Reference |

| Ethyl 4-iodobenzoate | Organoindium reagent | Pd₂(dba)₃•CHCl₃ / (4-CF₃-C₆H₄)₃P / NaI | THF | 79 | Palladium-Catalyzed Cross-Coupling | researchgate.net |

| Ethyl 4-iodobenzoate | Dimethyl(4-methoxyphenyl)silanol | [allylPdCl]₂ / dppb / Cs₂CO₃ | Toluene (B28343) | High | Hiyama Coupling | nih.gov |

| (E)-1-(t-butyldimethylsilyl)-4-phenyl-1-buten-3-yne | Various Aryl Iodides | (Ph₃P)₂PdCl₂ / CuI / KOSiMe₃ | DME | High | Sonogashira-type Coupling | nih.gov |

This table presents data from reactions with substrates analogous to this compound to demonstrate the synthetic potential.

By leveraging these well-established catalytic methods, this compound serves as an accessible and versatile building block for the rational design and synthesis of novel ligands. The resulting ligands can be applied in various fields of homogeneous catalysis, contributing to the development of more efficient and selective chemical processes. vangemmerenlab.com

Computational Chemistry and Theoretical Studies of Benzyl 4 Iodobenzoate

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are employed to model the electronic structure and energy of Benzyl (B1604629) 4-iodobenzoate (B1621894). These calculations provide a foundational understanding of the molecule's geometry, stability, and intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of organic compounds. nih.govchemrxiv.org For Benzyl 4-iodobenzoate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), would be used to fully optimize the molecule's three-dimensional structure and to derive the properties discussed in the following sections. nih.govchemrxiv.org

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.

For this compound, an MEP analysis would reveal several key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are associated with high electron density and are susceptible to electrophilic attack. These would be concentrated on the highly electronegative oxygen atoms of the carbonyl group in the ester linkage.

Positive Potential (Blue): Regions of positive potential are electron-deficient and are sites for nucleophilic attack. A significant feature for iodo-aromatic compounds is the presence of an electropositive region on the outermost portion of the iodine atom, directly along the C-I bond axis. wikipedia.org This region is known as a sigma-hole (σ-hole) and allows the iodine atom to act as a halogen-bond donor. wikipedia.orgthegoodscentscompany.com The hydrogen atoms of the aromatic rings would also show a positive potential.

Neutral Potential (Green): The carbon backbone and parts of the aromatic rings would exhibit a more neutral potential.

These insights are critical for understanding non-covalent interactions, such as halogen bonding, which can play a significant role in crystal engineering and molecular recognition.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen Atoms | Highly Negative (Electron-Rich) | Site for electrophilic attack; Hydrogen bond acceptor |

| Iodine Atom (along C-I axis) | Positive (σ-hole) | Site for nucleophilic attack; Halogen bond donor |

| Aromatic Ring π-system | Negative (above/below plane) | Interaction with electrophiles |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. echemi.com

In this compound, the FMOs would likely be distributed as follows:

HOMO: The highest occupied molecular orbital is expected to be localized primarily on the iodo-phenyl moiety, with significant contributions from the p-orbitals of the iodine atom and the π-system of the aromatic ring. This region acts as the primary electron donor.

LUMO: The lowest unoccupied molecular orbital is anticipated to be centered on the ester group and the attached benzyl ring, which serve as the electron-accepting part of the molecule.

The energy gap between these orbitals dictates the molecule's electronic transitions and its susceptibility to react. A quantitative DFT calculation would provide the precise energy values for these orbitals.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Location of Electron Density | Role in Chemical Reactions |

|---|---|---|

| HOMO | Iodinated phenyl ring, Iodine atom | Electron Donor (Nucleophile) |

| LUMO | Benzoate (B1203000) ester group, Benzyl ring | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap (ΔE) | Moderate to High | Indicator of chemical stability and reactivity |

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity.

Fukui functions are local reactivity descriptors that indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are calculated from the change in electron density when an electron is added to or removed from the system. While specific values for this compound are not available in the literature, a theoretical study would pinpoint the reactivity of individual atomic sites, likely confirming that the carbonyl carbon is a primary electrophilic site and the region around the iodine and the ortho/meta positions of the rings are key nucleophilic sites.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique is typically applied to large systems, such as proteins or polymers, or to molecules in a solvent to understand their conformational changes, stability, and interactions with their environment. wikipedia.org

For a relatively small molecule like this compound, MD simulations are not commonly performed on the isolated molecule. Instead, they would be highly valuable for studying its behavior in a specific context, for example:

Interaction with a Biological Target: Simulating the this compound molecule within the active site of a protein could reveal the stability of its binding, key intermolecular interactions (like hydrogen or halogen bonds), and the dynamic nature of the complex over time. wikipedia.org

Behavior in Solution: MD simulations can model how the molecule interacts with solvent molecules, providing insights into its solubility and aggregation properties.

For compounds being considered for pharmaceutical development, it is crucial to assess their "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate if a chemical compound is likely to be an orally active drug in humans. ambeed.com The rule states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on computed properties for this compound, we can analyze its compliance with Lipinski's Rule of Five.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule (for Oral Bioavailability) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 338.14 g/mol | ≤ 500 Da | Yes |

| LogP (XLogP3) | 4.6 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Violations | 0 | - | - |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for development as an orally administered drug. Other relevant computed parameters include the Topological Polar Surface Area (TPSA), which is 26.3 Ų, and the number of rotatable bonds, which is 4. These values are also within the typical ranges for orally bioavailable drugs.

Density Functional Theory (DFT) Studies

Molecular Docking Studies and Receptor Interactions of this compound